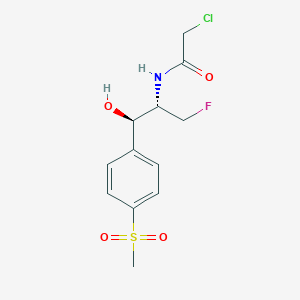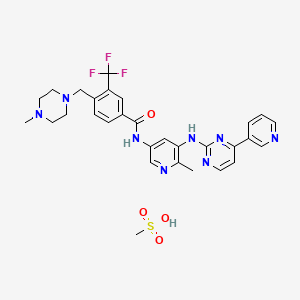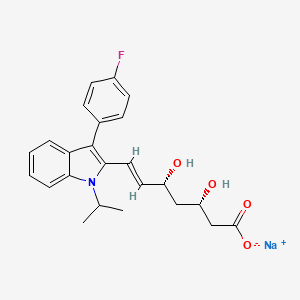
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel: is a derivative of baccatin III, a compound that is structurally related to the well-known chemotherapy drug docetaxel . This compound is primarily used in proteomics research and has a molecular formula of C58H72N2O18 with a molecular weight of 1085.19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel typically involves multiple steps, starting from baccatin III. The process includes the protection of hydroxyl groups, selective acylation, and deprotection steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure consistency and efficiency. The use of automated reactors and purification systems would be essential to meet the demand for high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can be used to alter specific functional groups, such as carbonyl groups.
Substitution: This reaction can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: The compound is utilized in studies involving cell biology and biochemistry.
Medicine: It serves as a model compound in drug development and pharmacological research.
Industry: The compound is used in the production of various biochemical reagents.
Mécanisme D'action
The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This action disrupts cell division, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Docetaxel: A well-known chemotherapy drug with a similar mechanism of action.
Paclitaxel: Another chemotherapy agent that also targets microtubules.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other taxanes .
Propriétés
Numéro CAS |
1714967-25-5 |
|---|---|
Formule moléculaire |
C58H72N2O18 |
Poids moléculaire |
1085.19 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)


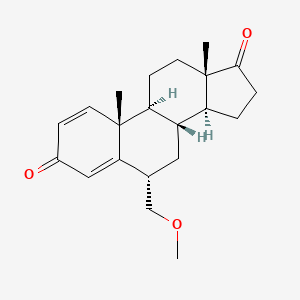
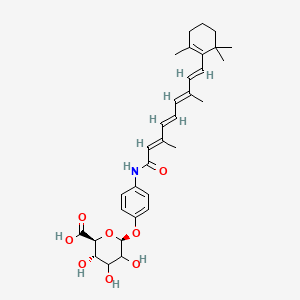
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
